
(4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of new compounds incorporating (4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone or structurally related moieties, demonstrating significant antimicrobial activity. For instance, studies have explored the synthesis of various piperidine- and pyridine-derivatives, highlighting their potential as antimicrobial agents against a range of bacterial and fungal pathogens. These compounds have been synthesized through multi-step reactions, with their structures confirmed via spectroanalytical techniques such as FT-IR, 1H NMR, and mass spectrometry. The antimicrobial efficacy of these derivatives suggests their potential application in combating microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Structural and Molecular Studies
In-depth structural and molecular studies have been conducted on compounds related to (4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, providing insights into their chemical properties and potential interactions with biological targets. For example, the crystal structure analysis of certain derivatives has revealed interesting conformational aspects and potential for forming hydrogen bonds, which could be crucial for their biological activities. These studies often utilize advanced techniques like X-ray diffraction and molecular docking to understand the compounds' structures and interactions at the molecular level (Kloubert, Kretschmer, Görls, & Westerhausen, 2012).
Potential as Anticancer Agents
There has also been exploration into the potential anticancer properties of compounds structurally related to (4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone. These studies involve synthesizing novel heterocyclic compounds and evaluating their anticancer activity against various cancer cell lines. The promising results from these studies suggest the potential of these compounds in developing new anticancer therapies, further highlighting the broad applicability of (4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone-related compounds in scientific research and medicine (Katariya, Vennapu, & Shah, 2021).
Propiedades
IUPAC Name |
(4-methylthiophen-2-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-8-13(21-10-11)15(19)18-7-3-4-12(9-18)20-14-5-2-6-16-17-14/h2,5-6,8,10,12H,3-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCRRLAUGOSUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

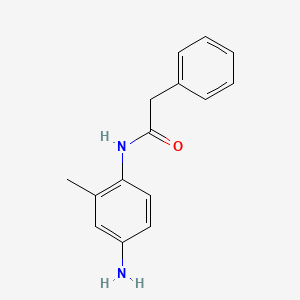
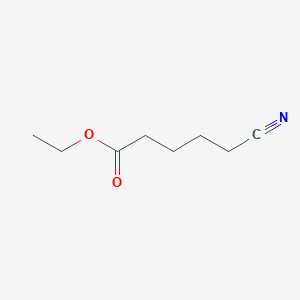

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2602331.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2602332.png)
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)
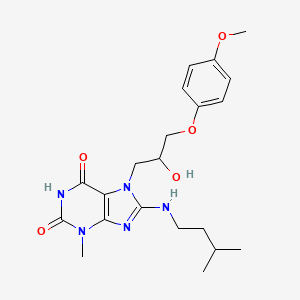
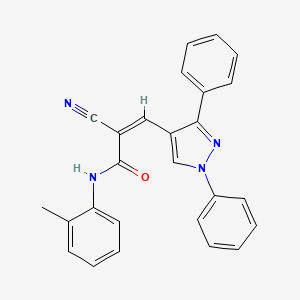
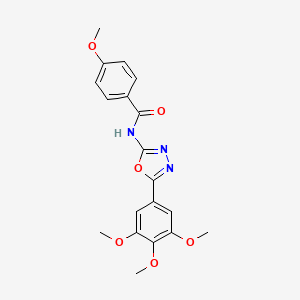
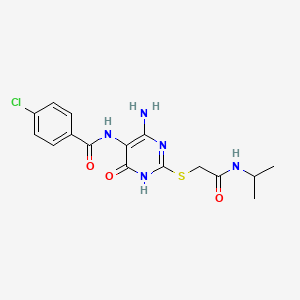
![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)
![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)
![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)